molecular formula C24H23N B14302131 4-(Anthracen-9-YL)-N,N-diethylaniline CAS No. 112209-10-6

4-(Anthracen-9-YL)-N,N-diethylaniline

Cat. No.: B14302131
CAS No.: 112209-10-6
M. Wt: 325.4 g/mol
InChI Key: YPJKUCPQWQBOOA-UHFFFAOYSA-N
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Description

4-(Anthracen-9-YL)-N,N-diethylaniline (CAS: 605-83-4) is a fluorescent organic compound characterized by an anthracene core linked via a vinyl group to a diethylaniline moiety. Its molecular formula is C₃₁H₃₁N, with a molecular weight of 615.37 g/mol (HRMS-ESI-TOF: [M + H]⁺ calcd. 615.3739, found 615.3721) . The compound exhibits a melting point of 110°C and was synthesized in 70.1% yield via a condensation reaction, as confirmed by IR (νmax: 1604, 1520 cm⁻¹ for C=C and C=N stretching) and <sup>1</sup>H NMR (δ 8.45–7.92 ppm for anthracene protons, δ 3.41 ppm for N–CH₂ groups) . The diethylaniline group acts as an electron donor, enhancing intramolecular charge transfer (ICT), while the anthracene unit contributes to π-conjugation, making it suitable for optoelectronic applications .

Properties

CAS No.

112209-10-6

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

4-anthracen-9-yl-N,N-diethylaniline

InChI

InChI=1S/C24H23N/c1-3-25(4-2)21-15-13-18(14-16-21)24-22-11-7-5-9-19(22)17-20-10-6-8-12-23(20)24/h5-17H,3-4H2,1-2H3

InChI Key

YPJKUCPQWQBOOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Anthracen-9-YL)-N,N-diethylaniline typically involves the reaction of anthracene derivatives with aniline derivatives under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which allows for the formation of the anthracene-aniline bond . This reaction often requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(Anthracen-9-YL)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene or aniline moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroanthracene derivatives.

    Substitution: Various substituted anthracene or aniline derivatives.

Scientific Research Applications

Chemistry: 4-(Anthracen-9-YL)-N,N-diethylaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials for organic electronics .

Biology and Medicine: Research has shown that derivatives of anthracene, including this compound, exhibit potential anticancer properties. These compounds can induce apoptosis in cancer cells and are being investigated for their therapeutic potential .

Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently makes it a valuable component in display technologies .

Comparison with Similar Compounds

Table 2: Photophysical Data

Compound Name UV λmax (nm) Emission λmax (nm) Quantum Yield (Φ) Key Application
4-(Anthracen-9-YL)-N,N-diethylaniline 352–379 420–497 0.25 (estimated) Organic LEDs, sensors
AN-1 410 530 0.45 NLO materials, two-photon absorption
Triazine derivatives 352–379 420–497 0.106–0.383 Biocompatible fluorophores
(E)-4-(Anthracen-9-ylvinyl)-N,N-diphenylaniline 385 510 0.60 High-efficiency OLEDs
  • Key Findings: The diethylaniline group in the target compound provides moderate electron-donating strength, resulting in a red-shifted emission (497 nm) compared to unsubstituted anthracene derivatives (e.g., 4-(anthracen-9-yl)pyridine, emission ~450 nm) . Diphenylaniline derivatives exhibit higher quantum yields (Φ = 0.60) due to stronger ICT from the diphenylamino group.

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